molecular formula C11H10ClNO B8785673 1-Chloro-6-ethoxyisoquinoline CAS No. 918662-50-7

1-Chloro-6-ethoxyisoquinoline

Cat. No.: B8785673
CAS No.: 918662-50-7
M. Wt: 207.65 g/mol
InChI Key: RIVXRCRIFGIVBK-UHFFFAOYSA-N
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Description

1-Chloro-6-ethoxyisoquinoline (CAS: 918662-50-7) is a halogenated isoquinoline derivative with the molecular formula C₁₁H₁₀ClNO. Its structure consists of a fused benzene-pyridine core, substituted with a chlorine atom at the 1-position and an ethoxy group (-OCH₂CH₃) at the 6-position. Its applications span medicinal chemistry, where the isoquinoline scaffold is leveraged for drug discovery, and organic synthesis, where it serves as a precursor for further functionalization.

Properties

CAS No.

918662-50-7

Molecular Formula

C11H10ClNO

Molecular Weight

207.65 g/mol

IUPAC Name

1-chloro-6-ethoxyisoquinoline

InChI

InChI=1S/C11H10ClNO/c1-2-14-9-3-4-10-8(7-9)5-6-13-11(10)12/h3-7H,2H2,1H3

InChI Key

RIVXRCRIFGIVBK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=NC=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares 1-Chloro-6-ethoxyisoquinoline with analogs differing in substituent type, position, or electronic properties:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties Applications References
This compound Cl (1), -OCH₂CH₃ (6) C₁₁H₁₀ClNO 207.66 g/mol Moderate lipophilicity; soluble in EtOH, DCM Drug intermediates, heterocyclic synthesis
1-Chloro-6-methoxyisoquinoline Cl (1), -OCH₃ (6) C₁₀H₈ClNO 193.63 g/mol Higher polarity than ethoxy analog; pale yellow solid Pharmaceutical research
1-Chloro-6-fluoroisoquinoline Cl (1), -F (6) C₉H₅ClFN 181.60 g/mol Enhanced electronic effects due to F; 97% purity High-yield synthesis routes (78% yield)
1-Chloro-6-(methylsulfonyl)isoquinoline Cl (1), -SO₂CH₃ (6) C₁₀H₈ClNO₂S 241.70 g/mol Electron-withdrawing sulfonyl group; reactive in nucleophilic substitutions Medicinal chemistry intermediates
6-Chloroisoquinoline Cl (6) C₉H₆ClN 163.61 g/mol Chlorine at 6-position alters electronic distribution Unknown; limited reported applications

Key Observations:

  • Substituent Position: Chlorine at the 1-position (vs. 6-position in 6-chloroisoquinoline) significantly impacts electronic structure. The 1-position directs electrophilic substitution to the pyridine ring, whereas 6-substitution may influence benzene ring reactivity .
  • Electronic Effects: Methoxy and ethoxy groups are electron-donating, enhancing resonance stabilization, while sulfonyl groups (-SO₂CH₃) withdraw electrons, increasing reactivity in cross-coupling reactions .
  • Lipophilicity: Ethoxy and methyl groups increase logP values compared to polar substituents like sulfonyl or carboxylic acid (e.g., 1-Chloro-6-methylisoquinoline-5-carboxylic acid, C₁₁H₈ClNO₂) .

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